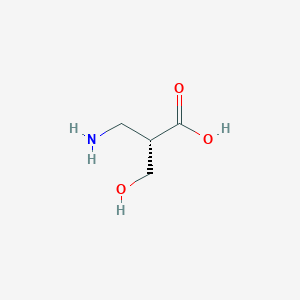

(S)-3-amino-2-(hydroxymethyl)propanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590828 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930784-11-5 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of (S)-3-Amino-2-(hydroxymethyl)propanoic Acid

Abstract

(S)-3-amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid derivative, is a valuable building block in contemporary drug discovery and development. Its unique structural features, including a primary amine, a carboxylic acid, and a hydroxymethyl group on a stereodefined backbone, make it an attractive component for the synthesis of peptidomimetics, therapeutic peptides, and other complex bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for obtaining this versatile molecule, with a focus on stereoselective strategies. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical considerations for each synthetic approach.

Introduction: The Significance of this compound in Medicinal Chemistry

β-amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides, known as β-peptides. These structures are often resistant to enzymatic degradation, making them promising candidates for therapeutic applications.[3] this compound, in particular, offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacological properties. Its incorporation into peptide sequences can alter conformation, receptor binding affinity, and pharmacokinetic profiles.[1] The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block.

This guide will explore three principal synthetic strategies for accessing this compound:

-

Chiral Pool Synthesis: Leveraging readily available, enantiomerically pure natural products as starting materials.

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to induce stereoselectivity.

-

Enzymatic Synthesis: Utilizing the high stereoselectivity of enzymes to catalyze key transformations.

Each section will delve into the mechanistic underpinnings of the synthetic route, provide illustrative protocols, and offer a comparative analysis of the different methodologies.

Chiral Pool Synthesis: A Practical Approach from L-Serine

The chiral pool approach is a powerful and often cost-effective strategy for the synthesis of complex chiral molecules.[4] It utilizes naturally occurring, enantiomerically pure compounds as starting materials, thereby circumventing the need for de novo asymmetric synthesis or chiral resolution. L-serine, a proteinogenic amino acid, is an ideal and readily available precursor for the synthesis of this compound due to its inherent chirality and the presence of the required hydroxymethyl group.[4][5]

The general strategy involves a one-carbon homologation of L-serine, effectively inserting a methylene group between the amino and carboxyl functionalities. This transformation, however, is not trivial and requires a series of carefully orchestrated chemical steps.

Synthetic Pathway Overview

A plausible synthetic route from L-serine involves the following key transformations:

-

Protection: Protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions.

-

Reduction: Selective reduction of the protected carboxylic acid to a primary alcohol.

-

Activation: Conversion of the newly formed primary alcohol into a good leaving group (e.g., a tosylate or mesylate).

-

Cyanation: Nucleophilic substitution of the leaving group with a cyanide ion to introduce the additional carbon atom.

-

Hydrolysis: Hydrolysis of the nitrile to the carboxylic acid.

-

Deprotection: Removal of the protecting groups to yield the final product.

Figure 1: General workflow for the chiral pool synthesis of this compound from L-serine.

Experimental Protocol: A Representative Procedure

The following is a representative, multi-step protocol based on established organic chemistry principles for the synthesis from L-serine.

Step 1: Protection of L-Serine

-

Objective: To protect the amino and carboxyl groups to prevent interference in subsequent steps.

-

Procedure:

-

Suspend L-serine in a suitable solvent (e.g., methanol).

-

Add thionyl chloride dropwise at 0 °C to form the methyl ester hydrochloride.

-

After stirring, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and add a base (e.g., triethylamine), followed by di-tert-butyl dicarbonate (Boc₂O) for N-protection.

-

Purify the resulting N-Boc-L-serine methyl ester by column chromatography.

-

Step 2: Reduction to the Amino Alcohol

-

Objective: To selectively reduce the ester to a primary alcohol.

-

Procedure:

-

Dissolve the protected L-serine derivative in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the resulting N-Boc-serinol by chromatography.

-

Step 3 & 4: Activation and Cyanation

-

Objective: To convert the alcohol to a leaving group and displace it with cyanide.

-

Procedure:

-

Dissolve the N-Boc-serinol in dichloromethane with a base (e.g., pyridine or triethylamine).

-

Cool to 0 °C and add p-toluenesulfonyl chloride to form the tosylate.

-

After the reaction is complete, wash the mixture and concentrate.

-

Dissolve the crude tosylate in a polar aprotic solvent (e.g., DMSO) and add sodium cyanide.

-

Heat the reaction mixture to facilitate the SN2 displacement.

-

After completion, perform an aqueous workup and extract the nitrile intermediate.

-

Step 5 & 6: Hydrolysis and Deprotection

-

Objective: To convert the nitrile to a carboxylic acid and remove the protecting group.

-

Procedure:

-

Subject the nitrile intermediate to acidic or basic hydrolysis to form the carboxylic acid. For example, heat in the presence of aqueous HCl.

-

This step often concurrently cleaves the Boc protecting group.

-

Neutralize the reaction mixture and purify the final product, this compound, by recrystallization or ion-exchange chromatography.

-

Asymmetric Synthesis: Controlling Stereochemistry

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of the desired enantiomer from achiral or racemic starting materials. This is typically achieved through the use of chiral auxiliaries or chiral catalysts.

Diastereoselective Alkylation using Chiral Auxiliaries

A common strategy involves the use of a chiral auxiliary, such as those derived from Evans' oxazolidinones. The auxiliary is temporarily attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.

Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereoselective Aldol Reaction

A potential asymmetric route to a precursor of this compound could involve a stereoselective aldol reaction. For instance, an Evans' chiral auxiliary attached to an acetate-derived N-acyl oxazolidinone can undergo a diastereoselective aldol reaction with a protected amino-acetaldehyde derivative. Subsequent transformations, including removal of the auxiliary and functional group manipulations, would lead to the target molecule.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis has emerged as a highly attractive method for the preparation of chiral compounds due to the exceptional selectivity and mild reaction conditions offered by enzymes.[6][7] For the synthesis of this compound, enzymes such as transaminases or hydrolases could be employed in key stereoselective steps.

Kinetic Resolution using Lipases

One enzymatic strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic ester of 3-amino-2-(hydroxymethyl)propanoic acid could be subjected to hydrolysis by a lipase. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[7] Subsequent separation of the acid and the unreacted ester, followed by hydrolysis of the ester, would yield both enantiomers of the target molecule in high enantiomeric purity.

Table 1: Comparison of Synthetic Pathways

| Feature | Chiral Pool Synthesis | Asymmetric Synthesis | Enzymatic Synthesis |

| Starting Material | Enantiomerically pure natural product (e.g., L-serine) | Prochiral or racemic starting materials | Racemic or prochiral precursors |

| Stereocontrol | Inherited from the starting material | Induced by chiral auxiliaries or catalysts | Achieved through high enzyme stereoselectivity |

| Advantages | Often cost-effective, predictable stereochemistry | High enantiomeric excess achievable, broader substrate scope | Mild reaction conditions, high selectivity, environmentally friendly |

| Disadvantages | Limited by the availability of suitable chiral precursors, may require lengthy synthetic sequences | Chiral auxiliaries/catalysts can be expensive, may require optimization of reaction conditions | Enzyme stability and availability can be limiting, substrate scope may be narrow |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and specialized reagents or enzymes.

The chiral pool synthesis from L-serine represents a classical and reliable method. Asymmetric synthesis offers greater flexibility in terms of starting materials and the potential for high enantiomeric purity. The burgeoning field of biocatalysis presents an environmentally benign and highly selective alternative that is likely to see increased application in the future. As the demand for enantiomerically pure β-amino acids in drug development continues to grow, the development of even more efficient, scalable, and sustainable synthetic methodologies for molecules like this compound will remain an active area of research.

References

- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P

-

Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - NIH. (URL: [Link])

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

(R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem. (URL: [Link])

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])

-

Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid - Kyushu University. (URL: [Link])

- US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid deriv

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

-

Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (URL: [Link])

-

DL-Serine | C3H7NO3 | CID 617 - PubChem - NIH. (URL: [Link])

-

2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate. (URL: [Link])

- Synthesis method of (S)

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (URL: [Link])

-

Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. (URL: [Link])

-

Radical‐Based Synthesis and Modification of Amino Acids - PMC - NIH. (URL: [Link])

-

C–H Functionalization in the Synthesis of Amino Acids and Peptides | Chemical Reviews. (URL: [Link])

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (URL: [Link])

-

(S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific. (URL: [Link])

-

Creativity from the Chiral Pool: Amino Acids - Baran Lab. (URL: [Link])

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. (URL: [Link])

-

Stereoselective Enzymatic Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. (URL: [Link])

Sources

- 1. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents [patents.google.com]

- 2. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 5. DL-Serine | C3H7NO3 | CID 617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Introduction: Unveiling the Potential of a Non-canonical Amino Acid

An In-depth Technical Guide to the Biological Activity and Function of L-Isoserine

In the vast landscape of biological molecules, L-isoserine emerges as a compelling non-proteinogenic amino acid, an isomer of the well-studied L-serine.[1] While not a direct constituent of proteins, L-isoserine ( (S)-3-Amino-2-hydroxypropionic acid) has garnered significant attention from the scientific community for its distinct and potent biological activities.[1][2] Unlike its canonical counterpart, which is central to numerous metabolic pathways, L-isoserine's roles are more specialized, positioning it as a molecule of interest for targeted therapeutic interventions, particularly in neuroscience and oncology.[1][3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of L-isoserine's biological functions. We will delve into its mechanisms of action, supported by experimental evidence, and present detailed protocols to empower further investigation. Our focus is on the causality behind its effects and the methodologies required to validate its therapeutic potential, moving beyond a simple recitation of facts to a deeper understanding of its place in modern pharmacology.

Physicochemical Properties

A foundational understanding of L-isoserine begins with its physical and chemical characteristics, which dictate its biological behavior and handling in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 632-13-3 | [1][5] |

| Molecular Formula | C₃H₇NO₃ | [5] |

| Molecular Weight | 105.09 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

| Melting Point | 197-201 °C | [5][6] |

| Synonyms | (S)-3-Amino-2-hydroxypropionic acid, (S)-2-Hydroxy-β-alanine | [5] |

Core Biological Activities and Functions

L-isoserine's therapeutic potential stems from its specific interactions with key biological targets, which we will explore in detail.

Neuroprotection and Recovery in Ischemic Stroke

One of the most significant discoveries regarding L-isoserine is its role in the central nervous system, specifically in the context of stroke recovery.

Mechanism of Action: Following an ischemic stroke, there is an elevation in tonic inhibition mediated by the neurotransmitter GABA (γ-aminobutyric acid).[7] This heightened inhibition impairs the brain's capacity for neuroplasticity, hindering the formation of new circuits required for functional recovery.[7] A primary cause of this pathological state is the impaired function of the glial GABA transporter GAT3, which is responsible for clearing GABA from the synapse.[7]

L-isoserine acts as a selective substrate for GAT3.[6][7] Research in murine stroke models has demonstrated that delayed, long-term administration of L-isoserine directly into the infarct area leads to a lasting and significant upregulation of GAT3 protein expression in the surrounding peri-infarct tissue.[6][7] By restoring the capacity for GABA uptake, L-isoserine helps to normalize the inhibitory tone, thereby creating a more permissive environment for neural repair and plasticity. This intervention has been shown to significantly improve motor performance in a concentration-dependent manner without altering the initial infarct volume.[7]

Enzyme Inhibition: A Strategy for Anti-Cancer Therapeutics

L-isoserine has been identified as an inhibitor of Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.

Mechanism and Therapeutic Rationale: APN is overexpressed on the surface of various tumor cells and plays a critical role in tumor invasion, angiogenesis, and metastasis by degrading the extracellular matrix.[8][9] Therefore, inhibiting APN is a validated strategy for developing anti-cancer agents.[9]

L-isoserine itself shows the ability to inhibit APN, positioning it as a valuable lead compound for further chemical optimization.[6] This has inspired the synthesis of novel L-isoserine derivatives, including dipeptide and tripeptide structures, which exhibit potent APN inhibitory activity.[8][10] Some of these derivatives have demonstrated inhibitory effects comparable to or greater than Bestatin, a known APN inhibitor used in clinical settings.[8][9]

| Compound | Target Enzyme | IC₅₀ Value | Reference(s) |

| L-Isoserine | Aminopeptidase N (APN) | 563 µM | [6] |

| L-isoserine-L-leucine dipeptide | Aminopeptidase B | 140 µM | [6] |

| Compound 14b (L-isoserine derivative) | Aminopeptidase N (APN) | 12.2 µM | [9][10] |

| Compound 16l (L-isoserine tripeptide) | Aminopeptidase N (APN) | 2.51 µM | [8] |

| Bestatin (Control) | Aminopeptidase N (APN) | 6.25 - 7.3 µM | [8][9] |

A Versatile Building Block in Synthesis

Beyond its direct biological effects, L-isoserine is a valuable chiral building block in synthetic chemistry.

-

Peptidomimetics: It serves as a precursor for peptidomimetics, which are molecules that mimic the structure of natural peptides but are engineered to have enhanced stability and improved pharmacokinetic profiles.[1] These have broad therapeutic potential across diseases like cancer, diabetes, and infectious diseases.[1]

-

Industrial Applications: L-isoserine is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[6] It has also been explored as a precursor for creating biodegradable bioplastics, specifically polyhydroxyalkanoates (PHAs), offering a sustainable alternative to petroleum-based plastics.[1]

Experimental Protocols & Methodologies

To facilitate further research, we provide detailed protocols for key assays related to L-isoserine's biological activity. These are designed as self-validating systems, incorporating necessary controls for robust and reliable data generation.

Protocol 1: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of L-isoserine and its derivatives against APN.

Causality: The assay measures the enzymatic activity of APN by monitoring the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide (L-Leu-pNA). APN cleaves this substrate, releasing p-nitroaniline, a yellow compound that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to enzyme activity. An inhibitor like L-isoserine will slow this rate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare and store at 4°C.

-

APN Enzyme Stock: Reconstitute purified human APN/CD13 in Assay Buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C.

-

Substrate Stock: Prepare a 100 mM stock of L-Leucine-p-nitroanilide (L-Leu-pNA) in DMSO. Store at -20°C.

-

Inhibitor Stock: Prepare a 100 mM stock of L-isoserine in Assay Buffer. Create a series of dilutions (e.g., 50 mM, 25 mM, 10 mM, etc.) for IC₅₀ determination. Use Bestatin as a positive control inhibitor.

-

-

Assay Procedure (96-well plate format):

-

a. To each well, add 50 µL of Assay Buffer.

-

b. Add 10 µL of the inhibitor dilution (L-isoserine or Bestatin) or vehicle (Assay Buffer for no-inhibitor control).

-

c. Add 20 µL of a working solution of APN enzyme (diluted in Assay Buffer to achieve a linear reaction rate, e.g., 5 µg/mL).

-

d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

e. Prepare a substrate working solution by diluting the 100 mM L-Leu-pNA stock to 20 mM in Assay Buffer.

-

f. Initiate the reaction by adding 20 µL of the 20 mM L-Leu-pNA working solution to each well (Final concentration: 2 mM).

-

g. Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

a. Measure the absorbance at 405 nm every 60 seconds for 30 minutes (kinetic mode).

-

b. For each concentration, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min) from the linear portion of the curve.

-

c. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100.

-

d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Quantification of L-isoserine in Biological Matrices

This protocol outlines a method for the reliable quantification of L-isoserine in plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS), which avoids complex derivatization steps.[11]

Causality: HILIC is an effective chromatographic technique for retaining and separating highly polar compounds like amino acids.[11] By precipitating proteins and directly analyzing the supernatant, this method provides a rapid and accurate measurement of L-isoserine concentrations, essential for pharmacokinetic and biomarker studies.

Methodology:

-

Sample Preparation:

-

a. Thaw plasma samples on ice.

-

b. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

c. For protein precipitation, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-isoserine).

-

d. Vortex vigorously for 1 minute.

-

e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

f. Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

-

-

HILIC-LC-MS/MS Conditions:

-

Chromatography System: HPLC system capable of gradient elution.

-

Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for L-isoserine and its internal standard.

-

-

Validation and Quantification:

-

a. Prepare a calibration curve by spiking known concentrations of L-isoserine into a control matrix (e.g., charcoal-stripped plasma).

-

b. Process calibration standards and quality control (QC) samples (low, mid, high concentrations) alongside the unknown samples.

-

c. Quantify L-isoserine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The QC samples must fall within an acceptable accuracy range (e.g., ±15%) to validate the run.

-

Conclusion and Future Directions

L-isoserine stands out as a non-canonical amino acid with precisely targeted biological activities. Its demonstrated efficacy in promoting stroke recovery by modulating GABAergic tone and its potential as a scaffold for novel anti-cancer agents highlight its significant therapeutic promise.[6][7][8] Furthermore, its utility as a synthetic building block expands its relevance from the clinic to industrial biotechnology.[1]

Future research should focus on several key areas. A comprehensive characterization of L-isoserine's pharmacokinetic and safety profiles in higher-order animal models is essential for clinical translation. Elucidating its endogenous metabolic pathways and potential role as a biomarker for specific disease states could open new diagnostic avenues.[12] Finally, continued exploration of L-isoserine derivatives may yield next-generation therapeutics with enhanced potency and specificity, solidifying the role of this unique molecule in the future of medicine.

References

- Title: L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applications Source: Google Cloud URL

- Title: L-Isoserine =98.

- Title: L-Isoserine | Amino Acid Derivative - MedchemExpress.

- Title: L-Isoserine | 632-13-3 - ChemicalBook Source: ChemicalBook URL

- Title: GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed Source: PubMed URL

- Title: Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors - PubMed Source: PubMed URL

- Title: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors Source: PubMed URL

- Title: Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - Taylor & Francis Online Source: Taylor & Francis Online URL

- Title: L-serine metabolic regulation and host respiratory homeostasis - PMC - PubMed Central Source: PubMed Central URL

- Title: Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors Source: Journal of Biological Chemistry URL

- Title: CAS 632-12-2: Isoserine - CymitQuimica Source: CymitQuimica URL

- Title: l-Serine links metabolism with neurotransmission - PubMed Source: PubMed URL

- Title: Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid Source: MDPI URL

- Title: Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis - PMC - NIH Source: NIH National Library of Medicine URL

- Title: Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]

- 3. l-Serine links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. L-Isoserine =98.0 TLC 632-13-3 [sigmaaldrich.com]

- 6. L-Isoserine | 632-13-3 [chemicalbook.com]

- 7. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Chiral Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and materials science. Its unique trifunctional nature, possessing a primary amine, a carboxylic acid, and a primary alcohol, all arranged around a chiral center, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (2S)-3-amino-2-(hydroxymethyl)propanoic acid. It is also referred to by several synonyms, including Beta-3-Serine[1]. The defining feature of its structure is the stereocenter at the C2 position, which imparts chirality to the molecule. The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral carbon, which is crucial for its biological activity and its application in stereoselective synthesis.

The molecule's structure can be unambiguously represented by its SMILES and InChI identifiers:

These identifiers are essential for accurate database searching and computational modeling.

Caption: A conceptual workflow for the synthesis of the target molecule from L-Serine.

Detailed Protocol (Hypothetical):

-

Protection: The amine and carboxylic acid functionalities of L-serine would be protected using appropriate protecting groups to prevent side reactions. For instance, the amine could be protected as a Boc- or Cbz-derivative, and the carboxylic acid could be esterified.

-

Reduction: The protected ester would then be selectively reduced to the corresponding primary alcohol. This step is critical and requires a mild reducing agent that does not affect the other functional groups.

-

Deprotection: Finally, the protecting groups on the amine and the newly formed alcohol (if any) would be removed under specific conditions to yield the final product, this compound.

This represents a generalized strategy, and the specific reagents and reaction conditions would need to be optimized to achieve high yield and enantiopurity.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

Peptidomimetics and Non-Canonical Building Blocks

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties.[3][4] this compound can be used to:

-

Improve Proteolytic Stability: The altered backbone structure can make the resulting peptidomimetic less susceptible to degradation by proteases, thereby increasing its in vivo half-life.[5]

-

Modulate Conformation: The introduction of this building block can induce specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets.[6]

-

Introduce Novel Functionality: The free hydroxyl group can serve as a handle for further chemical modifications, such as pegylation or conjugation to other molecules, to improve pharmacokinetic properties.

Chiral Scaffolds in Small Molecule Synthesis

As a chiral building block, this compound provides a pre-defined stereocenter, which is often a critical requirement for pharmacologically active molecules. Its trifunctional nature allows for the divergent synthesis of a variety of complex chiral molecules.

Development of Bioactive Peptides

The incorporation of this compound into peptide sequences can lead to novel biological activities. For instance, it can be used in the design of antimicrobial peptides or enzyme inhibitors, where the specific spatial arrangement of functional groups is essential for activity.[7]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in scientific research and drug development. Its unique structural and chemical properties allow for the synthesis of novel peptidomimetics with enhanced stability and activity, as well as the construction of complex chiral small molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such specialized building blocks in the chemist's toolbox is undeniable. Further research into the synthesis and application of this compound is likely to uncover even more exciting opportunities in the future.

References

- Mishra, B., Reiling, S., Zarena, D., & Wang, G. (2017). Host Defense Peptides: Antimicrobial and Beyond. Microorganisms, 5(4), 80.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

-

Alfa Aesar. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.

- Gopi, H., & Ganesan, A. (2005). Enantioselective synthesis of β-amino acids. The Journal of organic chemistry, 70(22), 8989–8992.

-

Perfectionalis, M. (2021, July 15). Amino Acids (Part 3): pH and Pka. [Video]. YouTube. [Link]

-

Amerigo Scientific. (n.d.). (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10193.

-

W.R. Grace & Co. (2024, April 9). Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17753872, Beta-3-Serine. Retrieved January 23, 2026 from [Link].

Sources

- 1. Beta-3-Serine | C4H9NO3 | CID 17753872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhance Peptide Innovation With a High-Quality Supply of Building Blocks [grace.com]

- 5. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of L-Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoserine, a β-amino acid isomer of L-serine, represents a molecule of growing interest in the fields of biotechnology and pharmaceutical development. Unlike its α-amino acid counterpart, L-isoserine is not incorporated into proteins via ribosomal synthesis. Its natural occurrence is rare and often confined to secondary metabolites. This guide provides a comprehensive overview of the current understanding of L-isoserine's natural distribution and delves into its known and putative biosynthetic pathways. Acknowledging the existing ambiguities in its natural prevalence, this document clarifies that while not widespread, L-isoserine's presence in certain natural products and its potential for enzymatic and microbial synthesis underscore its biological relevance. This guide further presents detailed experimental protocols for the detection, quantification, and study of L-isoserine, aiming to equip researchers with the necessary tools to explore this intriguing molecule.

The Enigmatic Natural Occurrence of L-Isoserine

The presence of L-isoserine in the natural world is a subject of ongoing clarification. While it is not considered a common metabolite, evidence points to its existence as a constituent of more complex molecules rather than a free amino acid.

A Constituent of Secondary Metabolites

The most definitive evidence for the natural occurrence of L-isoserine comes from its identification within secondary metabolites. For instance, the antibiotic tatumine, produced by certain bacteria, is composed of spermidine, glycine, and isoserine[1]. This discovery highlights that biosynthetic pathways for L-isoserine exist in some microorganisms, even if the compound itself is not accumulated in a free form. The incorporation of L-isoserine into such molecules suggests a specific biological function, warranting further investigation into its role in the activity of these natural products.

Ambiguity and Contradictory Reports

It is important to address the conflicting information often encountered in the literature regarding L-isoserine's natural abundance. Many sources state that isoserine has only been produced synthetically. This is likely due to the fact that it is not a proteinogenic amino acid and is not readily detectable in primary metabolic pools of most organisms. However, the existence of enzymatic and microbial synthesis routes strongly suggests a natural origin is possible and that its perceived rarity may be a result of its transient nature or its sequestration into larger molecules.

Biosynthesis of L-Isoserine: Known and Hypothetical Pathways

The biosynthesis of L-isoserine is not as well-elucidated as that of its α-isomer, L-serine. However, a combination of direct enzymatic evidence and logical inference from known metabolic pathways allows for the proposal of viable biosynthetic routes.

Confirmed Enzymatic Synthesis from L-Threonine

A key pathway for the formation of a precursor to L-isoserine involves the enzyme L-threonine deaminase (also known as threonine ammonia-lyase). This enzyme catalyzes the deamination of L-threonine to produce 2-oxobutanoate and ammonia[2][3]. While the primary metabolic fate of 2-oxobutanoate is in the biosynthesis of isoleucine, it is conceivable that under certain metabolic conditions or with enzymes of broader specificity, this α-keto acid could be converted to L-isoserine.

}

Caption: Enzymatic conversion of L-threonine.Hypothetical Biosynthesis via an Aminomutase Mechanism

A plausible, though not yet definitively proven, pathway for the direct synthesis of L-isoserine involves the action of an aminomutase enzyme on L-serine. Aminomutases are enzymes that catalyze the intramolecular transfer of an amino group, converting an α-amino acid to a β-amino acid[4]. This mechanism is known in the biosynthesis of other β-amino acids, such as β-leucine from α-leucine.

}

Caption: Hypothetical biosynthesis of L-isoserine from L-serine.This proposed pathway is supported by the existence of enzymes that catalyze similar 2,3-aminomutations. The identification and characterization of a specific L-serine aminomutase would be a significant breakthrough in understanding L-isoserine biosynthesis.

Experimental Methodologies

The study of L-isoserine requires robust and specific analytical and biochemical methods. This section provides detailed protocols for the detection and quantification of L-isoserine, as well as for the characterization of its biosynthetic enzymes.

Detection and Quantification of L-Isoserine by Chiral HPLC

The separation of L-isoserine from its enantiomer, D-isoserine, and its isomer, L-serine, is crucial for accurate quantification in biological samples. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

3.1.1. Principle

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with enantiomers. This results in different retention times for the L- and D-isomers, enabling their separation and quantification. For β-amino acids, crown ether-based and ligand-exchange chiral stationary phases have shown excellent results[5][6][7].

3.1.2. Sample Preparation

-

Extraction: For biological samples (e.g., microbial cultures, plant tissues), homogenize the sample in a suitable solvent (e.g., 80% methanol).

-

Deproteinization: Centrifuge the homogenate to pellet cellular debris. The supernatant can be further deproteinized by ultrafiltration or precipitation with a solvent like acetonitrile.

-

Derivatization (Optional): While direct analysis is possible, derivatization of the amino group with a fluorogenic reagent can enhance sensitivity for detection by fluorescence.

3.1.3. HPLC Conditions (Example)

| Parameter | Value |

| Column | Chiral Crown Ether (e.g., Daicel Crownpak CR (+)) |

| Mobile Phase | Perchloric acid solution (pH 1-2) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 5 - 10 °C |

| Detection | UV (200-210 nm) or Fluorescence (with derivatization) |

3.1.4. Data Analysis

Quantification is achieved by comparing the peak area of L-isoserine in the sample to a standard curve generated with known concentrations of pure L-isoserine.

Enzyme Assay for L-Threonine Deaminase Activity

This protocol is adapted from methods used for assaying L-threonine deaminase in yeast and can be modified for other biological sources. The assay measures the production of 2-oxobutanoate from L-threonine.

3.2.1. Principle

The activity of L-threonine deaminase is determined by measuring the rate of formation of its product, 2-oxobutanoate. This can be done spectrophotometrically by reacting the keto acid with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.

3.2.2. Reagents

-

Potassium phosphate buffer (0.17 M, pH 8.0)

-

L-threonine solution (100 mM in water)

-

Pyridoxal-5'-phosphate (PLP) solution (1 mM in water)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl)

-

Sodium hydroxide (NaOH) solution (2.5 M)

-

Enzyme extract (prepared from cell lysate)

3.2.3. Procedure

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine:

-

100 µL of 0.17 M potassium phosphate buffer (pH 8.0)

-

10 µL of 1 mM PLP

-

50 µL of enzyme extract

-

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding 40 µL of 100 mM L-threonine solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 500 µL of DNPH solution.

-

-

Color Development:

-

Incubate at room temperature for 10 minutes.

-

Add 500 µL of 2.5 M NaOH.

-

Centrifuge to pellet any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 540 nm.

-

3.2.4. Calculation of Activity

A standard curve is prepared using known concentrations of 2-oxobutanoate. The enzyme activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of 2-oxobutanoate per minute under the assay conditions.

}

Caption: Workflow for L-threonine deaminase assay.Conclusion and Future Perspectives

L-isoserine remains a molecule with untapped potential. While its natural occurrence appears to be limited, the existence of biosynthetic pathways opens avenues for its biotechnological production. The development of robust analytical and biochemical tools, as outlined in this guide, is essential for advancing our understanding of this non-proteinogenic amino acid. Future research should focus on the definitive identification of L-isoserine in a wider range of natural sources, the elucidation of the complete biosynthetic pathway, including the putative L-serine aminomutase, and the exploration of its biological activities and potential applications in drug development.

References

- Umbarger, H. E., & Brown, B. (1957). THREONINE DEAMINATION IN ESCHERICHIA COLI-II. EVIDENCE FOR TWO L-THREONINE DEAMINASES. Journal of Bacteriology, 73(1), 105–112.

-

Threonine ammonia-lyase. (2023). In Wikipedia. Retrieved from [Link]

- Fisher, E. (2014). Threonine deaminase: A structure-function study. Purdue e-Pubs.

- Davis, L. (1965). A spectrophotometric method for the assay of threonine dehydratase. Analytical Biochemistry, 12(1), 36-40.

- Li, T., & Li, F. (2010). Chiral HPLC Optimization of a Unique β-Amino Acid and Its Ester.

- Umezawa, H., Aoyagi, T., Ishizuka, M., & Fujimoto, K. (1981). Tatumine, a new cytotoxic substance from a mutant of Bacillus brevis. The Journal of Antibiotics, 34(11), 1514-1516.

- Schurig, V., & Juza, M. (1997). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC.

-

Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

- Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310.

- Xu, M., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2016). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 13(7), 643-650.

- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- Russian Federation Patent No. RU2012869C1. (1994).

- Al-Rimawi, F., Kharoaf, M., & Khamis, M. (2019). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Royal Society Open Science, 6(5), 190130.

- Pluskal, T., & Nakamura, T. (2023).

- Metcalf, J. S., Dunlop, R. A., Powell, J. T., Banack, S. A., & Cox, P. A. (2018). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity Research, 33(1), 213–221.

- Tanaka, H., & Soda, K. (1987). L-Threonine Dehydrogenase from Escherichia coli K-12. Methods in Enzymology, 143, 240-243.

-

Mutase. (2023). In Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Protocol for detecting threonine deaminase activity in fission yeast cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-3-amino-2-(hydroxymethyl)propanoic acid

Introduction

(S)-3-amino-2-(hydroxymethyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structural arrangement, featuring both an amino and a hydroxyl group, makes it a valuable building block in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within its crystal lattice dictates its physicochemical properties, such as solubility, stability, and dissolution rate, which are critical parameters in pharmaceutical formulation. Furthermore, understanding its conformational preferences and intermolecular interactions in the solid state provides invaluable insights for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound. While, to date, a definitive crystal structure of this specific molecule is not publicly available, this guide will delineate the complete experimental and computational workflow for such an analysis. To provide a tangible and illustrative framework, we will reference the well-characterized crystal structure of the structurally analogous α-amino acid, L-serine, which shares key functional groups.

Part 1: The Foundation - Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structural analysis.

Synthesis:

This compound can be synthesized through various stereoselective routes. A common approach involves the derivatization of a chiral precursor, followed by a series of protected reactions to introduce the desired functional groups with the correct stereochemistry. The final product must be purified to a high degree, typically greater than 99%, which can be achieved through techniques such as recrystallization or chromatography. The purity should be verified by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, ordered lattice, free of cracks and defects, with dimensions typically in the range of 0.1 to 0.5 mm. For a polar molecule like this compound, several crystallization techniques are applicable. The choice of solvent is critical and is often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration allows for the ordered growth of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The causal relationship between the crystallization conditions and the resulting crystal quality is complex. Factors such as the rate of temperature change, the presence of nucleation sites, and the solvent's polarity and viscosity all play a crucial role in governing the kinetics of crystal growth.

Part 2: Elucidating the Structure - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that is dependent on the crystal's internal structure.

Experimental Protocol: A Step-by-Step Guide

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam and rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell).

Structure Solution and Refinement:

The processed diffraction data provides the "what" (the intensities of the diffracted beams) but not the "phase" information, which is crucial for reconstructing the electron density map of the molecule. This is known as the "phase problem" in crystallography.

-

Structure Solution: For small molecules like this compound, the phase problem is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.

-

Structure Refinement: The initial structural model obtained from the solution is then refined against the experimental data. This is an iterative process where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Part 3: Interpreting the Results - A Case Study of L-Serine

As a proxy for the yet-to-be-determined structure of this compound, we will examine the crystallographic data of L-serine. L-serine crystallizes in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral molecules.[1][2]

Crystallographic Data for L-Serine:

| Parameter | Value[2][3] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.599 |

| b (Å) | 9.348 |

| c (Å) | 5.618 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 451.4 |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions:

The crystal structure of L-serine reveals that the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[1] The conformation of the molecule is stabilized by an intramolecular hydrogen bond between the amino group and the hydroxyl group.

The packing of L-serine molecules in the crystal lattice is dominated by a network of intermolecular hydrogen bonds. The protonated amino group acts as a hydrogen bond donor to the carboxylate oxygen atoms of neighboring molecules, while the hydroxyl group participates in hydrogen bonding with both the carboxylate and other hydroxyl groups. This extensive hydrogen bonding network is responsible for the stability of the crystal lattice.

For this compound, a similar analysis would reveal its zwitterionic state, preferred conformation, and the specific hydrogen bonding motifs that govern its crystal packing. This information is crucial for understanding its solid-state behavior and for computational modeling in drug design.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization for pharmaceutical applications. Although its specific crystal structure is not yet in the public domain, the well-established methodologies of single-crystal X-ray diffraction provide a clear path to its elucidation. By following a rigorous workflow of synthesis, crystallization, data collection, and structure refinement, the precise three-dimensional arrangement of this important molecule can be determined. The insights gained from such an analysis, including conformational preferences and intermolecular interactions, are indispensable for the development of stable and efficacious drug products. The use of analogous structures, such as L-serine, provides a valuable framework for anticipating the structural features and properties of this promising chiral building block.

References

- Moggach, S. A., Parsons, S., & Allan, D. R. (2005). Effect of pressure on the crystal structure of L-serine-I and the crystal structure of L-serine-II at 5.4 GPa. Acta Crystallographica Section B: Structural Science, 61(1), 58-68.

- Boldyreva, E. V., Kolesnik, E. N., & Drebushchak, T. N. (2005). A comparative study of the anisotropy of lattice strain induced in the crystals of L-serine by cooling down to 100 K or by increasing pressure up to 4.4 GPa.

- Anbu, S., Kamal, C., & Varghese, B. (2013). Growth and characterization of L-serine formate nonlinear optical single crystal. AIP Conference Proceedings, 1512(1), 116-117.

- Pravin, R. J., et al. (2021). Effect of adding L-serine on the structural, thermal, optical, nonlinear optical, mechanical and electrical properties of monopotassium orthophosphate single crystals.

-

PubChem. (n.d.). L-Serine. National Center for Biotechnology Information. Retrieved from [Link]

-

Moggach, S. A., Parsons, S., & Allan, D. R. (2005). Effect of pressure on the crystal structure of L-serine-I and the crystal structure of L-serine-II at 5.4 GPa. IUCr Journals. Retrieved from [Link]

- Nagarajan, K., & Chidambaram, R. (1980). The crystal structure of l-alanyl-l-serine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 3020-3022.

- Bazeera, A. Z., Selvaraj, S., Mohamed, A. S., Pirathoush, S. J., & Ruby, R. J. R. (2018). Structural, Linear and Nonlinear Optical Properties of L-Serine Single Crystal. International Journal of Trend in Research and Development, 5(1), 19-21.

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

-

PubChem. (n.d.). DL-Serine. National Center for Biotechnology Information. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). CID 138734494. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An Investigator's Technical Guide to Elucidating the L-Isoserine Metabolic Pathway

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate and characterize the metabolic pathway of L-isoserine. As a non-proteinogenic β-amino acid, L-isoserine presents a unique challenge and opportunity in the field of metabolomics and drug discovery. Unlike its well-understood α-amino acid isomer, L-serine, the metabolic fate of L-isoserine is not extensively documented. This guide, therefore, adopts a discovery-oriented approach, detailing the principles and methodologies required to elucidate a novel metabolic pathway from initial detection to functional characterization and computational modeling.

Part 1: Foundational Understanding and Analytical Prerequisites

A thorough investigation into a metabolic pathway begins with the fundamental ability to accurately detect and quantify the metabolite of interest. L-isoserine, being an isomer of the highly abundant L-serine, requires analytical methods with high specificity and sensitivity.

L-Isoserine: A Molecule of Growing Interest

L-isoserine (3-amino-2-hydroxypropionic acid) is a structural isomer of L-serine, with the positions of the amino and hydroxyl groups swapped. While not incorporated into proteins during ribosomal synthesis, L-isoserine is not merely a biological curiosity. It is a component of natural products, such as paclitaxel (Taxol), and has shown bioactivity, including the inhibition of enzymes like aminopeptidase N (APN) and modulation of the GABA transporter GAT3.[1][2][3] Its presence and potential roles in cellular metabolism underscore the importance of understanding its synthesis and degradation.

Analytical Cornerstone: Mass Spectrometry-Based Detection

The robust and reliable quantification of L-isoserine in complex biological matrices is paramount. Mass spectrometry (MS) coupled with liquid or gas chromatography is the gold standard for this purpose.

Table 1: Comparison of Analytical Platforms for L-Isoserine Quantification

| Technique | Principle | Sample Preparation | Pros | Cons |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Simple protein precipitation and dilution.[4][5] | High specificity and sensitivity, no derivatization required, suitable for high-throughput analysis. | Potential for ion suppression, requires specialized instrumentation. |

| GC-MS | Gas chromatography separation of volatile derivatives followed by mass spectrometry detection. | Derivatization (e.g., silylation) is mandatory to increase volatility.[6] | Excellent chromatographic resolution, established libraries for identification. | Derivatization can be time-consuming and introduce variability, not suitable for heat-labile compounds. |

-

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₃,¹⁵N-L-serine or a commercially available labeled L-isoserine).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of this polar analyte.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-isoserine: Precursor ion (m/z) -> Product ion (m/z). Note: These transitions need to be empirically determined using a pure standard.

-

Internal Standard: Corresponding transitions for the labeled standard.

-

-

Data Analysis: Quantify L-isoserine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Part 2: Elucidating the Metabolic Pathway

With a robust analytical method in place, the next phase is to trace the connections of L-isoserine to the broader metabolic network. This involves identifying its precursor molecules and its breakdown products.

Isotopic Tracing: Mapping the Flow of Atoms

Stable isotope tracing is a powerful technique to delineate metabolic pathways.[7][8] By providing cells or organisms with a precursor molecule labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), one can track the incorporation of the label into downstream metabolites.

Caption: Workflow for stable isotope tracing to identify L-isoserine precursors.

Causality in Experimental Design: The choice of labeled precursors is critical. Based on literature suggesting L-threonine and L-aspartic acid as potential precursors, fully labeled versions of these amino acids would be primary candidates.[9] Including ¹³C-glucose is also essential as it can reveal connections to central carbon metabolism. Time-course sampling is crucial to distinguish direct precursors from downstream products.

Hypothetical L-isoserine Metabolic Pathways

Based on initial findings, we can propose hypothetical biosynthetic and degradative pathways for L-isoserine. These hypotheses will guide further experimental investigation.

Caption: Hypothetical metabolic pathways for L-isoserine synthesis and degradation.

Functional Genomics: Identifying the Key Enzymatic Players

Once potential metabolic routes are hypothesized, the next step is to identify the genes and enzymes responsible. CRISPR-Cas9-mediated gene knockout is a powerful tool for this purpose.[2][10][11]

-

Library Design and Construction:

-

Design a pooled sgRNA library targeting putative enzymes in the hypothesized L-isoserine metabolic pathway (e.g., aminotransferases, dehydrogenases, decarboxylases).

-

Clone the sgRNA library into a lentiviral vector that also expresses Cas9.

-

-

Cell Line Transduction and Selection:

-

Transduce a suitable cell line (e.g., HEK293T, HAP1) with the lentiviral library at a low multiplicity of infection.

-

Select for successfully transduced cells.

-

-

Metabolic Phenotyping:

-

Culture the pooled knockout cell population in a medium containing L-isoserine as the sole nitrogen or carbon source (for degradation pathway analysis) or in a minimal medium to assess L-isoserine biosynthesis.

-

Collect cell pellets and culture medium at various time points.

-

-

Metabolite Analysis:

-

Quantify intracellular and extracellular L-isoserine levels using the established LC-MS/MS method.

-

-

Identification of Hits:

-

For degradation studies, knockouts that result in the accumulation of L-isoserine are potential hits.

-

For biosynthesis studies, knockouts that lead to a depletion of intracellular L-isoserine are of interest.

-

Isolate genomic DNA from hit populations, PCR amplify the sgRNA cassettes, and identify the enriched sgRNAs via next-generation sequencing.

-

Part 3: Systems-Level Understanding and In Silico Modeling

The final phase of pathway elucidation involves integrating the experimental data into a systems-level model to predict metabolic fluxes and understand the pathway's role within the entire cellular network.

Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model.[12][13] By incorporating the newly identified L-isoserine reactions into an existing metabolic model, we can simulate how the pathway is utilized under different conditions.

Caption: Workflow for Flux Balance Analysis of L-isoserine metabolism.

Trustworthiness of the Model: The predictive power of the FBA model is contingent on the quality of the experimental data used for its construction and validation. The iterative process of comparing simulation results with experimental data from techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) is crucial for building a reliable and trustworthy model.

Conclusion

The elucidation of the L-isoserine metabolic pathway is a multi-faceted endeavor that requires a synergistic approach, combining high-resolution analytical chemistry, functional genomics, and computational modeling. This guide provides a strategic and experimentally grounded framework for researchers to systematically unravel the synthesis, degradation, and physiological role of this intriguing metabolite. The insights gained from such investigations will not only expand our fundamental understanding of cellular metabolism but also have the potential to uncover novel targets for therapeutic intervention and biotechnological applications.

References

-

Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ACS Publications. Available at: [Link]

-

Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Available at: [Link]

-

Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators. PubMed Central. Available at: [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]

-

isoleucine degradation | Pathway. PubChem. Available at: [Link]

-

Understanding metabolism with flux analysis: from theory to application. PubMed Central. Available at: [Link]

-

GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. PubMed Central. Available at: [Link]

-

Metabolomics and isotope tracing. PubMed Central. Available at: [Link]

-

Multimodal regularised linear models with flux balance analysis for mechanistic integration of omics data. bioRxiv. Available at: [Link]

-

What is flux balance analysis?. PubMed Central. Available at: [Link]

-

Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io. Available at: [Link]

-

GAT3 selective substrate l -isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. ResearchGate. Available at: [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]

-

Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. PNAS. Available at: [Link]

-

IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics. Available at: [Link]

-

Flux modelling analysis reveals the metabolic impact of cryptic ... ResearchGate. Available at: [Link]

-

Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLOS One. Available at: [Link]

-

Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au. Available at: [Link]

-

Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Available at: [Link]

-

Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. Available at: [Link]

-

L-serine metabolic regulation and host respiratory homeostasis. Frontiers. Available at: [Link]

-

Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors. The Journal of Biological Chemistry. Available at: [Link]

-

CRISPR Guide. Addgene. Available at: [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

-

Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

-

Flux-balance modeling of plant metabolism. Frontiers. Available at: [Link]

-

Degradation of L-isoleucine and L-glutamate and the methylmalonyl-CoA... ResearchGate. Available at: [Link]

-

Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. STAR Protocols. Available at: [Link]

-

Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s... ETH Zurich. Available at: [Link]

-

Mammalian Tolerance to Amino Acid Heterochirality. PubMed Central. Available at: [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Flux Imbalance Analysis and the Sensitivity of Cellular Growth to Changes in Metabolite Pools. PLOS Computational Biology. Available at: [Link]

- Preparation method of alpha-alkyl-isoserine and byproduct. Google Patents.

-

Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. protocols.io. Available at: [Link]

- Method for preparing L-cysteine through enzymatic conversion. Google Patents.

Sources

- 1. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of l-serine and l-threonine in the energy metabolism and nutritional stress response of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-2-(hydroxymethyl)propanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in the design and synthesis of novel therapeutic agents and peptidomimetics. Its unique structural features, including a hydroxyl group and a β-amino acid backbone, offer opportunities to modulate the conformational properties and biological activity of peptides and other bioactive molecules. This comprehensive guide provides an in-depth overview of its chemical identity, synthesis methodologies, and its strategic application in the field of drug development.

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 930784-11-5 | [1][2][3][4][5] |

| Molecular Formula | C4H9NO3 | [1][2][3][4][5] |